molecular formula C15H20N4O3 B1670845 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one CAS No. 328104-79-6

6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No. B1670845
M. Wt: 304.34 g/mol
InChI Key: YOSSKNZHADPXJX-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present in the molecule. It may also include information about its physical appearance.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of the reaction mechanisms involved.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances and any catalysts that may be used.



Physical And Chemical Properties Analysis

This would involve looking at properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral data.


Scientific Research Applications

Cancer Research

6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) has been identified as a potent and selective inhibitor of phosphodiesterases 3A and 3B (PDE3A and PDE3B). This compound kills cancer cells by inducing PDE3A/B interactions with Schlafen 12 (SLFN12). The sensitivity of cancer cells to DNMDP correlates with the expression of the PDE3A gene. DNMDP's binding to PDE3A promotes an interaction between PDE3A and SLFN12, suggesting a neomorphic activity. This interaction is crucial for its cancer cell-killing effect (Lewis et al., 2019); (de Waal et al., 2015).

Mechanistic Insights in Cancer Cell Killing

Research into the mechanisms of DNMDP's effect on cancer cells showed that its complex formation between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12) is key to its efficacy. This compound specifically kills cancer cells expressing elevated levels of these two proteins. The aryl hydrocarbon receptor–interacting protein (AIP), a co-chaperone protein, is also required for the response to DNMDP and for PDE3A-SLFN12 complex formation (Wu et al., 2020).

Antihypertensive Activity

Apart from its application in cancer research, some derivatives of 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one have shown antihypertensive activities. These compounds were evaluated for their antihypertensive properties using non-invasive methods, demonstrating significant activity in this regard (Siddiqui et al., 2010).

Role in Gastrointestinal Stromal Tumors

Phosphodiesterase 3A, which is targeted by DNMDP, is also significant in the development of interstitial cells of Cajal and in gastrointestinal stromal tumors (GIST). PDE3A expression is crucial during gut development, and its modulation can open new perspectives for targeted GIST therapy. The compound has shown potential in combination with existing GIST therapies (Vandenberghe et al., 2017).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This could involve potential applications of the compound, areas for further research, and any improvements that could be made to its synthesis.


properties

IUPAC Name

3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSSKNZHADPXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Citations

For This Compound
31
Citations
TA Lewis, L de Waal, X Wu, W Youngsaye… - ACS Medicinal …, 2019 - ACS Publications
6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, or DNMDP, potently and selectively inhibits phosphodiesterases 3A and 3B (PDE3A and PDE3B) and kills …
Number of citations: 16 pubs.acs.org
P Vandenberghe, P Hagué, SC Hockman… - Oncotarget, 2017 - ncbi.nlm.nih.gov
We previously identified phosphodiesterase 3A (PDE3A) as a marker for interstitial cells of Cajal (ICC) in adult mouse gut. However, PDE3A expression and function during gut …
Number of citations: 23 www.ncbi.nlm.nih.gov
L De Waal, TA Lewis, MG Rees, A Tsherniak… - Nature chemical …, 2016 - nature.com
High cancer death rates indicate the need for new anticancer therapeutic agents. Approaches to discovering new cancer drugs include target-based drug discovery and phenotypic …
Number of citations: 86 www.nature.com
X Wu, GR Schnitzler, GF Gao, B Diamond… - Journal of Biological …, 2020 - ASBMB
Cytotoxic molecules can kill cancer cells by disrupting critical cellular processes or by inducing novel activities. 6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-…
Number of citations: 15 www.jbc.org
DK Rhee, SC Hockman, S Choi, YE Kim… - Bioscience …, 2017 - portlandpress.com
Phosphodiesterase 3A (PDE3A), a member of the cGMP-inhibited cyclic nucleotide phosphodiesterase (PDE) family, plays important roles in oocyte maturation and vascular smooth …
Number of citations: 9 portlandpress.com
L de Waal, TA Lewis, MG Rees, A Tsherniak… - Molecular Cancer …, 2015 - AACR
High cancer death rates indicate the need for new anti-cancer therapeutic agents. Approaches to discover new cancer drugs include target-based drug discovery and phenotypic …
Number of citations: 0 aacrjournals.org
M Tötzl, X Wu - marshallplan.at
Cancer, essentially a disease of the genome, is considered one of the most dangerous medical conditions and the leading cause of death worldwide in 2012. In the past few decades …
Number of citations: 0 www.marshallplan.at
U Jo, Y Pommier - Experimental & Molecular Medicine, 2022 - nature.com
Schlafen (SLFN) genes belong to a vertebrate gene family encoding proteins with high sequence homology. However, each SLFN is functionally divergent and differentially expressed …
Number of citations: 8 www.nature.com
T Peng, J Gong, Y Jin, Y Zhou, R Tong, X Wei… - European journal of …, 2018 - Elsevier
Phosphodiesterases (PDEs) are a class of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) which is involved in many …
Number of citations: 79 www.sciencedirect.com
CJ Gerry, SL Schreiber - Nature chemical biology, 2020 - nature.com
Nature uses a variety of tools to mediate the flow of information in cells, many of which control distances between key biomacromolecules. Researchers have thus generated …
Number of citations: 128 www.nature.com

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